molecular formula C15H21N3O3 B2454740 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide CAS No. 1428351-81-8

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide

Cat. No. B2454740
CAS RN: 1428351-81-8
M. Wt: 291.351
InChI Key: UDHFWGPUCALJQV-UHFFFAOYSA-N
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Description

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide, commonly known as DOx, is a chemical compound that belongs to the class of substituted amphetamines. DOx is a potent psychedelic drug that has been used in scientific research for its ability to induce altered states of consciousness.

Scientific Research Applications

Antitumor Activity and Topoisomerase I-Targeting

  • Antitumor and Topoisomerase I-Targeting: Certain derivatives, including compounds with a 2-(N,N-dimethylamino)ethyl group, exhibit potent antitumor activity and target topoisomerase I (TOP1), a key enzyme in DNA replication and transcription (Ruchelman et al., 2003). Similar compounds demonstrate significant cytotoxicity and TOP1-targeting activity, suggesting potential in cancer therapy (Singh et al., 2003).

Synthesis and Molecular Structure Studies

  • Synthesis and Crystal Structure: Studies on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide offer insights into molecular structures beneficial for cyclooxygenase-2 inhibition, a target in anti-inflammatory drug development (Al-Hourani et al., 2016).
  • Enantioselective Synthesis: Enantioselective synthesis methods have been developed for compounds with dihydrobenzofuran structures, which are precursors to potential neurodegenerative disease treatments (Silveira & Coelho, 2005).

Biological Activity and Potential Therapeutic Applications

  • Potential in Migraine Therapy: A compound with a similar structure, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, has been identified as a potent, selective, and orally active 5-HT(1F) receptor agonist, indicating potential use in migraine therapy (Xu et al., 2001).

Drug Development and Pharmacokinetic Studies

  • Pharmacokinetic Analysis: The development and validation of a liquid chromatography-mass spectrometry assay for the determination of SN 28049, a topoisomerase II poison, demonstrates the importance of analytical techniques in understanding the pharmacokinetics of potential anticancer agents (Lukka et al., 2008).

properties

IUPAC Name

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-16-14(19)15(20)17-9-12(18(2)3)10-4-5-13-11(8-10)6-7-21-13/h4-5,8,12H,6-7,9H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHFWGPUCALJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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